Methylcyclopropene-PEG4-NHS

Bioorthogonal chemistry Click chemistry Bioconjugation

Researchers needing rapid, low-steric-hindrance bioorthogonal conjugation often face slow kinetics with traditional DBCO linkers. Methylcyclopropene-PEG4-NHS solves this via its methylcyclopropene warhead, which reacts with tetrazines at 56.6 M⁻¹s⁻¹-50- to 5,000-fold faster than SPAAC. This enables lower reagent use and shorter protocols. - IEDDA rate: 56.6 M⁻¹s⁻¹ vs. 10⁻²-1 M⁻¹s⁻¹ for DBCO-azide - Molecular volume: ~1/3 that of TCO, ideal for metabolic labeling - PEG4 spacer: optimizes solubility without excess mass, supporting cleavable ADC design Available from BenchChem with ≥95% purity and global shipping from stock.

Molecular Formula C21H32N2O10
Molecular Weight 472.5 g/mol
Cat. No. B12416425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylcyclopropene-PEG4-NHS
Molecular FormulaC21H32N2O10
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC1=CC1COC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C21H32N2O10/c1-16-14-17(16)15-32-21(27)22-5-7-29-9-11-31-13-12-30-10-8-28-6-4-20(26)33-23-18(24)2-3-19(23)25/h14,17H,2-13,15H2,1H3,(H,22,27)
InChIKeyBHFOICZXOKKKOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylcyclopropene-PEG4-NHS: Technical Specifications and Procurement Baseline for ADC and Bioconjugation


Methylcyclopropene-PEG4-NHS (CAS: 2748201-60-5; MW: 472.49; Formula: C₂₁H₃₂N₂O₁₀) is a heterobifunctional linker containing a methylcyclopropene moiety for inverse electron demand Diels-Alder (IEDDA) cycloaddition with tetrazines and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines . The compound incorporates a linear PEG4 (tetraethylene glycol) spacer arm that imparts aqueous solubility and reduces steric hindrance in bioconjugation applications . It is classified as a cleavable 4-unit PEG antibody-drug conjugate (ADC) linker utilized in the synthesis of targeted therapeutics and bioorthogonal labeling systems . Commercial availability is established with standard purity specifications of ≥95% (HPLC) and recommended storage at -20°C under anhydrous conditions .

Why Methylcyclopropene-PEG4-NHS Cannot Be Directly Substituted with DBCO, TCO, or Alternative Linkers in ADC and Bioconjugation Workflows


Substitution of Methylcyclopropene-PEG4-NHS with alternative heterobifunctional linkers is scientifically non-equivalent due to fundamental differences in reaction chemistry, kinetics, and molecular dimensions. Unlike dibenzocyclooctyne (DBCO)-based reagents which react with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) at rate constants of 10⁻²–1 M⁻¹s⁻¹ , methylcyclopropene participates in IEDDA ligation with tetrazines at second-order rate constants of approximately 56.6 M⁻¹s⁻¹ for related methylcyclopropene derivatives [1], representing a 50- to 5,000-fold kinetic enhancement. Furthermore, the cyclopropene warhead is substantially smaller (molecular footprint approximately one-third that of TCO) than trans-cyclooctene (TCO) or DBCO, minimizing perturbation to biomolecule function [2]. The PEG4 spacer (n=4 ethylene glycol units) provides distinct solubility and aggregation-reduction properties relative to linkers with PEG2, PEG8, or alkyl spacers, with PEG length directly correlating with pharmacokinetic clearance rates in vivo [3]. These non-interchangeable characteristics mandate compound-specific selection criteria rather than class-level substitution.

Quantitative Differentiation Evidence: Methylcyclopropene-PEG4-NHS vs. DBCO, TCO, and Alternative Bioorthogonal Linkers


Reaction Chemistry Differentiation: IEDDA (Tetrazine) vs. SPAAC (Azide) Ligations for Linker Selection

Methylcyclopropene-PEG4-NHS utilizes inverse electron demand Diels-Alder (IEDDA) chemistry with tetrazines, which is mechanistically distinct from the strain-promoted azide-alkyne cycloaddition (SPAAC) employed by DBCO-based linkers. The IEDDA reaction between cyclopropenes and tetrazines proceeds with second-order rate constants of approximately 56.6 ± 1.94 M⁻¹s⁻¹ for 1-methylcyclopropene derivatives in PBS [1]. In contrast, DBCO-azide SPAAC reactions exhibit rate constants in the range of 10⁻²–1 M⁻¹s⁻¹ . This kinetic differential of approximately 50- to 5,000-fold enables substantially faster bioconjugation under equivalent conditions when tetrazine partners are employed. Additionally, the IEDDA reaction is orthogonal to azide-based chemistries, permitting sequential conjugation strategies that are not feasible with DBCO reagents alone [2].

Bioorthogonal chemistry Click chemistry Bioconjugation

Molecular Footprint and Steric Perturbation: Cyclopropene vs. Trans-Cyclooctene (TCO) Warhead Size Comparison

The methylcyclopropene warhead in Methylcyclopropene-PEG4-NHS possesses a significantly smaller molecular footprint compared to the widely used trans-cyclooctene (TCO) warhead. The cyclopropene moiety is a three-membered strained alkene, whereas TCO is an eight-membered ring system with approximately three times the molecular volume [1]. This size differential has functional consequences: 1,3-disubstituted cyclopropenes and their derivatives are preferentially suited for labeling biochemical small molecules without adversely affecting their native biological functions, a property that is not equivalently achieved with larger TCO warheads [2]. The reduced steric bulk is particularly critical in metabolic oligosaccharide engineering (MOE) applications, where the cyclopropene tag is sufficiently small to be accepted by cellular biosynthetic machinery while retaining high IEDDA reactivity .

Protein labeling Small molecule probes Metabolic oligosaccharide engineering

PEG4 Spacer Hydrophilicity and Solubility: Comparison with PEG2 and PEG8 Spacers in Aqueous Bioconjugation

The PEG4 (n=4 ethylene glycol units) spacer in Methylcyclopropene-PEG4-NHS provides specific aqueous solubility properties that differ systematically from alternative PEG lengths. The hydrophilic PEG4 spacer imparts water solubility that is transferred to the conjugated molecule, thereby reducing aggregation of labeled proteins stored in solution [1]. Comparative studies of PEG spacer length in ADC linkers have established a clear relationship between PEG chain length and conjugate pharmacology: longer PEG chains result in slower plasma clearance, with a threshold length of PEG8 beyond which further extension does not significantly alter clearance rates [2]. PEG4 occupies an intermediate position in this spectrum: it provides sufficient hydrophilicity to maintain aqueous solubility and reduce aggregation while avoiding the excessive molecular weight and potential for accelerated blood clearance associated with very long PEG chains (>PEG8) [3].

ADC linker design PEGylation Aqueous solubility

Linker Cleavability Classification: Cleavable PEG4 Linker vs. Non-Cleavable Alternatives for ADC Payload Release

Methylcyclopropene-PEG4-NHS is classified as a cleavable (degradable) 4-unit PEG ADC linker, a designation that distinguishes it from non-cleavable linker alternatives and carries specific implications for intracellular payload release . Non-cleavable linkers rely on complete lysosomal degradation of the antibody component to release the cytotoxic payload, whereas cleavable linkers incorporate chemical motifs that undergo selective cleavage under specific physiological conditions (e.g., acidic pH, reducing environment, or enzymatic cleavage) [1]. The cleavable designation of Methylcyclopropene-PEG4-NHS indicates the presence of a degradable linkage within the linker architecture that facilitates payload release independent of complete antibody catabolism . This property is critical for achieving bystander killing effects in heterogeneous tumors, where released payloads must diffuse to adjacent antigen-negative cancer cells [2].

Antibody-drug conjugate Linker design Payload release

NHS Ester Stability Profile: pH-Dependent Hydrolysis Kinetics and Procurement Implications

The NHS ester moiety in Methylcyclopropene-PEG4-NHS exhibits pH-dependent hydrolysis kinetics that are characteristic of all NHS ester-containing compounds, with important implications for experimental design and procurement. NHS esters hydrolyze in aqueous media with half-lives of 4–5 hours at pH 7.0 and 0°C, decreasing to approximately 10 minutes at pH 8.6 and 4°C [1]. At pH 8 and 25°C, the half-life is approximately one hour [2]. This stability profile dictates that conjugation reactions with primary amines should be conducted at pH 7.0–7.5 to balance amine nucleophilicity with NHS ester stability [3]. The hydrolysis rate increases substantially with both pH and temperature, necessitating careful buffer selection and temperature control during conjugation protocols. Alternative amine-reactive esters, such as tetrafluorophenyl (TFP) esters, exhibit greater aqueous stability than NHS esters but may have altered reactivity profiles [4].

NHS ester chemistry Linker stability Bioconjugation workflow

Priority Application Scenarios for Methylcyclopropene-PEG4-NHS Based on Quantitative Differentiation Evidence


Rapid Bioorthogonal Conjugation Requiring Faster Kinetics than DBCO-Based SPAAC

Methylcyclopropene-PEG4-NHS is the optimal selection for applications demanding rapid bioorthogonal conjugation under physiological conditions, where the 50- to 5,000-fold faster kinetics of cyclopropene-tetrazine IEDDA (56.6 M⁻¹s⁻¹) compared to DBCO-azide SPAAC (10⁻²–1 M⁻¹s⁻¹) provide a measurable advantage [1]. This kinetic differential translates to reduced reagent concentrations, shorter incubation times, and improved labeling efficiency in time-sensitive workflows such as live-cell surface labeling, rapid diagnostic assay development, and real-time biomolecule tracking. The faster kinetics also enable conjugation at lower stoichiometric ratios, reducing reagent consumption and cost per experiment. In contrast, DBCO-based linkers require longer reaction times or higher concentrations to achieve equivalent labeling density, making them suboptimal for kinetic-sensitive applications .

Metabolic Oligosaccharide Engineering (MOE) and Small Molecule Probe Development

The compact methylcyclopropene warhead of Methylcyclopropene-PEG4-NHS, which is approximately one-third the molecular volume of TCO, makes this linker uniquely suitable for metabolic oligosaccharide engineering and small molecule probe development where minimal steric perturbation is essential [1]. The cyclopropene tag is sufficiently small to be accepted by cellular biosynthetic machinery, enabling incorporation of bioorthogonal handles into glycoconjugates without disrupting native biological functions . This application scenario leverages the quantitative size advantage of cyclopropene over TCO warheads, which are too sterically bulky for efficient metabolic incorporation into many biomolecular pathways. Researchers developing intracellular metabolite sensors, activity-based probes, or clickable metabolic precursors should prioritize Methylcyclopropene-PEG4-NHS over TCO-based alternatives for these applications [2].

Antibody-Drug Conjugate (ADC) Development Requiring PEG4 Spacer Length for Solubility-Clearance Balance

Methylcyclopropene-PEG4-NHS is indicated for ADC development projects that require a linker with balanced aqueous solubility and pharmacokinetic properties. The PEG4 spacer (n=4) provides sufficient hydrophilicity to maintain conjugate solubility and reduce protein aggregation while avoiding the excessive molecular weight associated with PEG8 or longer spacers that may not provide additional clearance benefits [1]. Pharmacokinetic studies demonstrate that PEG length correlates inversely with plasma clearance rate, with a threshold at PEG8 beyond which further extension does not reduce clearance . PEG4 thus occupies the intermediate position that optimizes solubility without unnecessary molecular bulk. Additionally, the cleavable nature of this linker enables payload release via intracellular degradation, supporting bystander killing effects in heterogeneous tumor environments—a feature not available with non-cleavable linker alternatives [2].

Sequential Bioconjugation Workflows Requiring Orthogonal Click Chemistry

Methylcyclopropene-PEG4-NHS is the appropriate selection for sequential bioconjugation strategies that require two orthogonal bioorthogonal reactions to be performed on the same biomolecule. The methylcyclopropene-tetrazine IEDDA chemistry is fully orthogonal to azide-based click reactions (both CuAAC and SPAAC), enabling researchers to conjugate two distinct payloads sequentially without cross-reactivity [1]. This orthogonal reactivity profile is supported by the fundamental mechanistic difference between IEDDA (cycloaddition between strained alkene and tetrazine) and SPAAC (cycloaddition between cycloalkyne and azide) . In practice, a biomolecule can be first modified with Methylcyclopropene-PEG4-NHS via amine coupling, then conjugated to a tetrazine-modified payload (e.g., fluorophore, drug, or affinity tag) while preserving a separate azide handle for subsequent DBCO-mediated conjugation of a second payload. This sequential conjugation capability is not achievable using only DBCO-based or only TCO-based linkers alone [2].

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